REACTION_SMILES
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[CH3:25][O:26][C:27]([CH3:28])([CH3:29])[CH3:30].[CH3:8][O:9][P:10]([O:11][C:15]([CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])=[C:22]([F:23])[F:24])([O:12][CH3:13])=[O:14].[CH:1]([CH3:2])([CH3:3])[NH:4][CH:5]([CH3:6])[CH3:7]>>[CH:1]([CH3:2])([CH3:3])[N:4]([CH:5]([CH3:6])[CH3:7])[C:15]([CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])=[C:22]([F:23])[F:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(OP(=O)(OC)OC)=C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(=C(F)F)N(C(C)C)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |